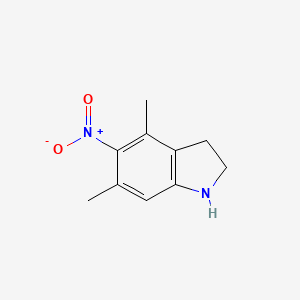

4,6-Dimethyl-5-nitroindoline

Description

Overview of Indoline (B122111) and Nitroindoline (B8506331) Chemical Structures

Indoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. wikipedia.org Essentially, it is an indole (B1671886) molecule with a saturated 2-3 bond. wikipedia.org This saturation imparts a non-planar geometry to the pyrrolidine (B122466) part of the molecule, distinguishing it from the planar indole.

Rationale for Advanced Research on 4,6-Dimethyl-5-nitroindoline

The specific substitution pattern of this compound, with methyl groups at positions 4 and 6 and a nitro group at position 5, creates a unique chemical environment. The methyl groups, being electron-donating, and the nitro group, being strongly electron-withdrawing, are positioned adjacently on the benzene ring portion of the indoline structure. This arrangement of functional groups with opposing electronic effects on the aromatic ring is a key driver for research into this molecule.

This particular substitution can lead to interesting steric and electronic effects, influencing the molecule's reactivity, spectroscopic properties, and potential as a building block in organic synthesis. The study of such substituted indolines is crucial for understanding structure-activity relationships in various chemical and biological contexts. For example, substituted nitroindoles have been investigated for their potential in medicinal chemistry, including as anticancer agents that bind to G-quadruplex DNA structures. nih.govresearchgate.net Furthermore, nitroindoline derivatives are explored as photocleavable protecting groups, where light can be used to release a caged molecule, a technique valuable in biological studies. nih.govdoi.orgnih.gov The unique substitution of this compound makes it a candidate for investigation within these and other areas of advanced chemical research.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused examination of the chemical compound this compound. The primary objective is to present a detailed overview of its chemical structure and the rationale behind the scientific interest in this specific molecule. This will be achieved by first introducing the fundamental structures of indoline and nitroindoline, followed by an analysis of the specific structural features of this compound that make it a subject of advanced research. This article will adhere strictly to the chemical aspects of the compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4,6-dimethyl-5-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12N2O2/c1-6-5-9-8(3-4-11-9)7(2)10(6)12(13)14/h5,11H,3-4H2,1-2H3 |

InChI Key |

YMYWWTVHGWHXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCN2)C(=C1[N+](=O)[O-])C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4,6 Dimethyl 5 Nitroindoline Analogues

Photochemical Reactivity of Nitroindoline (B8506331) Systems

The fundamental process underlying the utility of nitroindoline derivatives is their ability to undergo a photochemical reaction that cleaves the N-acyl bond, liberating a protected molecule. This reaction can be initiated by either one-photon or two-photon absorption, offering distinct advantages for different applications.

One-photon photolysis of nitroindoline systems is typically achieved using near-UV light (350-405 nm). acs.orgcore.ac.uk Upon absorption of a single photon, the molecule is promoted to an excited state, initiating the chemical cascade that leads to bond cleavage.

Two-photon excitation (2PE) offers significant advantages, particularly for biological applications. ed.ac.uk This nonlinear process involves the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range (e.g., 710-860 nm), to reach the same excited state as one-photon absorption. nih.govresearchgate.netnih.gov Because the probability of 2PE is proportional to the square of the laser intensity, excitation is confined to the tiny focal volume of a high-power laser, minimizing out-of-focus phototoxicity and allowing for precise three-dimensional control of the photorelease. ed.ac.uknih.gov The use of longer wavelength NIR light also allows for deeper penetration into scattering biological tissues. ed.ac.uk

The efficiency of two-photon uncaging is quantified by the two-photon uncaging action cross-section (δu), measured in Goeppert-Mayer (GM) units. Research has focused on improving this efficiency by modifying the nitroindoline structure or by attaching "antenna" sensitizers like thioxanthone (THX) that harvest light and transfer the energy to the photoremovable group. nih.govacs.org

| Compound | Excitation Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu) in GM |

| MNI-Glu | 720 | 0.06 nih.govacs.org |

| MNI-Glu | 770 | 0.072 nih.govacs.org |

| THX-MMNI-Glu (sensitized) | 770 | 0.11 nih.govacs.org |

| THX-MMNI-Glu (sensitized) | 860 | 0.29 nih.govacs.org |

Table 1: Comparison of two-photon uncaging action cross-sections for a standard nitroindoline-caged glutamate (B1630785) (MNI-Glu) and a thioxanthone-sensitized analogue (THX-MMNI-Glu), demonstrating the enhancement provided by the antenna strategy. Data sourced from nih.govacs.org.

The photorelease of carboxylic acids from N-acyl-7-nitroindolines has been the subject of detailed mechanistic studies employing product analysis, kinetic studies, and laser flash photolysis. rsc.orgresearchgate.netnih.gov These investigations have elucidated a complex reaction pathway that proceeds via a critical intermediate and is highly sensitive to solvent conditions.

Upon photoexcitation, the key mechanistic event is the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. rsc.orgnih.govresearchtrends.net This process, believed to be a sigmatropic rearrangement, forms a highly reactive, transient species known as an acetic nitronic anhydride (B1165640) intermediate. researchtrends.netscispace.comnih.gov This intermediate is the central player in the subsequent release of the carboxylic acid. nih.govresearchtrends.net

Laser flash photolysis studies have provided direct evidence for this intermediate, detecting a transient species with a maximum absorption (λmax) at 450 nm within the 20-nanosecond laser pulse. rsc.orgresearchgate.net Computational studies further support the formation of the nitronic anhydride and suggest that it is significantly more susceptible to nucleophilic attack than the starting N-acyl-7-nitroindoline, explaining its role as the key acylating agent. researchtrends.net

The fate of the photogenerated acetic nitronic anhydride intermediate is dictated by the composition of the solvent, particularly the concentration of water in aqueous-organic mixtures like water-acetonitrile. researchgate.netnih.govresearchtrends.net Two competing pathways have been identified:

In low water content solutions , the primary pathway is a standard addition-elimination hydrolysis (A(AC)2 mechanism). researchgate.netnih.gov Here, a water molecule acts as a nucleophile, attacking the nitronic anhydride to release the carboxylic acid and regenerate the parent 7-nitroindoline. researchgate.netnih.govscispace.com

In high water content solutions , the reaction proceeds predominantly through a different mechanism, characterized as an A(AL)1-like cleavage. rsc.orgresearchgate.netnih.gov This pathway involves a formal intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole as the final aromatic product. rsc.orgresearchgate.netnih.gov Computational models suggest this pathway is favored in water due to the protonation of the nitronic anhydride's acyl oxygen atoms, which facilitates the redox reaction. scispace.com

The products formed during the photolysis of N-acyl-7-nitroindolines are a direct consequence of the solvent-dependent reaction pathways.

The primary product of interest is the released carboxylic acid (e.g., glutamate or glycine), which is formed under all conditions. core.ac.uknih.gov

The major aromatic by-product in solutions with high water content is 7-nitrosoindole . rsc.orgnih.gov This is formed via the tautomerization of an initially generated, unstable nitroso-3H-indole intermediate. researchgate.netnih.gov

In solutions with low water content, the major aromatic product is the parent 7-nitroindoline . researchgate.netnih.gov

In some cases, such as the photolysis of 7-nitroindoline-S-thiocarbamates, 7-nitrosoindoline is formed via a different radical fragmentation mechanism. acs.org

| Solvent Condition | Major Aromatic By-product |

| High Water Content | 7-Nitrosoindole rsc.orgresearchgate.netnih.gov |

| Low Water Content | 7-Nitroindoline researchgate.netnih.gov |

Table 2: Major aromatic photolysis by-products from N-acyl-7-nitroindolines under different solvent conditions.

The kinetics of photorelease from 1-acyl-7-nitroindolines are exceptionally rapid, a critical feature for applications that require mimicking fast biological processes. core.ac.uk Laser flash photolysis studies in fully aqueous medium show that the nitronic anhydride intermediate decays with an observed rate constant (k_obs) of approximately 5 x 10^6 s^-1 at room temperature. rsc.orgresearchgate.net This corresponds to a half-life of about 150 nanoseconds, demonstrating that the release of the protected functionality occurs on a sub-microsecond timescale. rsc.orgcore.ac.uk

The efficiency of photolysis, often measured as the quantum yield, is highly dependent on the substituents on the nitroindoline aromatic ring.

Electron-donating groups: A methoxy (B1213986) group at the 4-position was found to improve the photolysis efficiency more than two-fold compared to the unsubstituted parent compound. psu.eduresearchgate.net However, an excessively strong electron-donating group, such as a 4-dimethylamino substituent, can completely suppress photochemical reactivity, likely by diverting the excited state into non-productive pathways. researchgate.net

Electron-withdrawing groups: The addition of a second nitro group to the ring (e.g., 5,7-dinitroindolines) has been shown to significantly increase the rate and efficiency of photolysis compared to mono-nitro analogues. psu.edufit.edu

Kinetic studies comparing different nitroindoline "cages" for glutamate have quantified these effects, showing a clear enhancement in the photolysis rate with increased nitro-substitution. fit.edu

| Caged Glutamate | Relative Rate Constant (k) |

| MNI-Glu (mono-nitro) | 1 fit.edu |

| MDNI-Glu (di-nitro) | 5 fit.edu |

| CDNI-Glu (di-nitro) | 6.4 fit.edu |

Table 3: Relative photolysis rate constants for mono-nitro (MNI), methoxy-dinitro (MDNI), and carboxy-dinitro (CDNI) caged glutamates, highlighting the rate enhancement from a second nitro group. Data sourced from fit.edu.

Substituent Effects on Photoreactivity (e.g., Electron-Donating and Electron-Withdrawing Groups)

The photoreactivity of nitroindoline derivatives, particularly the photocleavage of 1-acyl-7-nitroindolines, is a subject of significant interest for their application as photolabile protecting groups. The efficiency of these photochemical reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

Studies on 1-acyl-7-nitroindoline analogues have demonstrated that both electron-donating and electron-withdrawing groups can have a profound impact on the photolysis efficiency. For instance, the introduction of a methoxy group at the 4-position, an electron-donating group, has been shown to more than double the photolysis efficiency compared to the unsubstituted parent compound. researchgate.net Conversely, a strongly electron-donating dimethylamino group at the same position renders the compound essentially inert to photolysis. researchgate.net This observation suggests that excessive electron donation can lead to quenching of the excited state through non-productive pathways. researchgate.netnih.gov

On the other hand, the presence of electron-withdrawing groups can also enhance photoreactivity. For example, 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline both exhibit improved photolysis efficiency in aqueous solutions. nih.govrsc.org However, unlike their mono-nitro counterparts which undergo clean photolysis, these dinitro compounds yield a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.govrsc.org These findings indicate that while electron-withdrawing groups can promote the initial photochemical event, they may also open up alternative reaction pathways. nih.govrsc.org

The proposed mechanism for the photocleavage of 1-acyl-7-nitroindolines involves the formation of a nitronic anhydride intermediate through an acyl transfer. researchtrends.net This intermediate is then susceptible to nucleophilic attack. researchtrends.net Computational studies suggest that the substituent effects are subtle on the reaction profile itself, with the primary influence being on the initial excitation and the stability of intermediates. researchtrends.net

| Substituent on Nitroindoline Core | Effect on Photoreactivity | Observed Outcome | Reference |

|---|---|---|---|

| 4-Methoxy (Electron-Donating) | Increased Efficiency | >2-fold improvement in photolysis efficiency. | researchgate.net |

| 4-Dimethylamino (Strongly Electron-Donating) | Inert to Photolysis | Quenching of the excited state. | researchgate.net |

| 5,7-Dinitro (Electron-Withdrawing) | Improved Efficiency | Mixed photoproducts observed. | nih.govrsc.org |

| 4-Methoxy-5,7-dinitro (Electron-Donating and Withdrawing) | Improved Efficiency | Mixed photoproducts and incomplete stoichiometry of release in conjugate studies. | nih.govrsc.org |

Reduction Chemistry of the Nitro Group in Indolines

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amino compounds which are versatile building blocks. In the context of nitroindolines, this reaction is crucial for the synthesis of various derivatives with potential biological activities. evitachem.com

A variety of reagents and conditions can be employed for the reduction of nitroarenes to the corresponding anilines. wikipedia.org These methods are generally applicable to nitroindoline systems. Catalytic hydrogenation is a widely used method, with catalysts such as palladium on carbon (Pd/C) and Raney nickel being highly effective. commonorganicchemistry.com Raney nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Metal-based reductions in acidic media also provide a mild and efficient route to aminoindolines. Reagents such as iron in acetic acid, zinc in acidic conditions, and tin(II) chloride are commonly used. commonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups. commonorganicchemistry.com For instance, N-ethyl-3-nitro indole (B1671886) has been successfully reduced to N-ethyl-3-amino indole using sodium dithionite (B78146) in an alkaline solution. ijrar.org

The reduction of nitro compounds can also lead to other functional groups depending on the reaction conditions. For example, partial reduction can yield hydroxylamines or oximes. wikipedia.org The reduction of aliphatic nitro compounds to hydroxylamines can be achieved using reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. wikipedia.org The formation of oximes from nitro compounds can be accomplished with metal salts such as tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

| Reducing Agent | Product | Substrate Scope | Reference |

|---|---|---|---|

| H₂/Pd/C | Amine | Aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Amine | Useful for substrates with halogen substituents. | commonorganicchemistry.com |

| Fe/Acid | Amine | Mild conditions, good for complex molecules. | commonorganicchemistry.com |

| Zn/Acid | Amine | Mild conditions. | commonorganicchemistry.com |

| SnCl₂ | Amine | Mild conditions, chemoselective. | commonorganicchemistry.com |

| Sodium Dithionite | Amine | Effective for some nitroindoles. | ijrar.org |

| Diborane | Hydroxylamine (B1172632) | Aliphatic nitro compounds. | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indoline (B122111) Core

The aromatic ring of the indoline core can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the substituents present on the ring.

Electrophilic Aromatic Substitution: The indole nucleus, a close relative of indoline, is highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring. wikipedia.orgatamanchemicals.com The benzene (B151609) portion of the indole ring is generally less reactive and undergoes electrophilic substitution only when the more reactive positions are blocked. wikipedia.org In the case of the indoline core, the pyrroline (B1223166) ring is saturated, which deactivates it towards electrophilic attack compared to the pyrrole ring of indole. Consequently, electrophilic substitution on the indoline core is more likely to occur on the benzene ring. The directing effects of the substituents on the benzene ring will then govern the position of substitution. For 4,6-dimethyl-5-nitroindoline, the presence of two methyl groups (ortho, para-directing) and a nitro group (meta-directing) will influence the regioselectivity of further electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org In this compound, the nitro group at the 5-position makes the aromatic ring a potential substrate for SNAr reactions. Nucleophiles can attack the ring, leading to the displacement of a leaving group. wikipedia.org In the absence of a conventional leaving group like a halide, nucleophilic substitution of a hydrogen atom is also possible, particularly in nitro-activated systems. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing nitro group. youtube.com

Rearrangement Reactions of Indoline Derivatives

Indoline derivatives can undergo a variety of rearrangement reactions, often leading to the formation of complex molecular architectures. These rearrangements can be promoted by acid, base, or transition metal catalysts.

One notable example is the aza-semipinacol rearrangement of indoline derivatives. This reaction has been used to convert indoline structures with a C2-quaternary stereocenter into indolenine products bearing a C3-quaternary stereocenter. chemrxiv.org This stereospecific rearrangement allows for the divergent synthesis of dearomatized indole derivatives. chemrxiv.org

Palladium-catalyzed reactions have also been employed to induce rearrangements in indoline systems. For instance, a palladium-catalyzed asymmetric allylic alkylation of 1-(indol-2-yl)cyclobutanols is followed by an α-iminol rearrangement to afford enantioenriched 2-spirocyclic-indolines. chinesechemsoc.org Another example involves a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration to synthesize indole derivatives. beilstein-journals.org Furthermore, cascade reactions involving the rearrangement of allenamides can provide access to both indole and indoline derivatives. bohrium.com

These rearrangement reactions highlight the synthetic versatility of the indoline scaffold and its potential for the construction of diverse and structurally complex heterocyclic compounds.

Derivatization and Functionalization Strategies for 4,6 Dimethyl 5 Nitroindoline

N-Acylation and N-Alkylation of the Indoline (B122111) Nitrogen

The nitrogen atom of the indoline ring is a key site for functionalization through acylation and alkylation reactions. However, the synthetic approaches must account for the reduced nucleophilicity of this nitrogen due to the presence of the electron-withdrawing nitro group on the aromatic ring. This deactivation can make direct acylation challenging. acs.orgresearchgate.netnih.govfigshare.comnih.gov

N-Acylation: N-acylation introduces an acyl group onto the indoline nitrogen, forming an amide linkage. This is a fundamental transformation for creating various derivatives. Despite the electronic deactivation, several methods have been successfully employed:

Acyl Halides and Anhydrides: 5-Nitroindoline (B147364) can be acylated at the N-1 position using reagents like 4-fluorobenzoyl chloride or di-tert-butyl dicarbonate (B1257347) (for N-Boc protection). nih.gov

Lewis Acid Catalysis: The combination of aluminum chloride (AlCl₃) and acetyl chloride (AcCl) can be used to achieve N-acetylation of nitroindoline (B8506331) derivatives. jst.go.jp

Improved Acylation Protocols: Advanced methods have been developed to facilitate the convenient preparation of N-acylnitroindolines, which can also enable the recycling of the nitroindoline moiety after its use as a photolabile protecting group. researchgate.net

N-Alkylation: N-alkylation involves the introduction of an alkyl or arylmethyl group at the indoline nitrogen. This modification is often favored over electrophilic substitution on the deactivated aromatic ring. smolecule.com

Reductive Amination: N-1 alkylation of 5-nitroindoline can be achieved with commercially available aldehydes through reductive amination, leading to a range of N-alkylated products in good yields (62–92%). nih.gov

Ullmann-Type Coupling: Copper(I)-catalyzed Ullmann-type coupling reactions provide an effective route for the N-benzylation of nitroindoles using benzyl (B1604629) chloride derivatives. smolecule.com

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis represents a sophisticated method for the enantioselective N-alkylation of substituted indoles. researchgate.net

Interactive Table 1: Selected N-Acylation and N-Alkylation Reactions for Nitroindoline Scaffolds

| Reaction Type | Reagent(s) | Substrate Example | Product Type | Reference(s) |

| N-Acylation | 4-Fluorobenzoyl chloride | 5-Nitroindoline | N-Aroyl-5-nitroindoline | nih.gov |

| N-Acylation | Di-tert-butyl dicarbonate | 5-Nitroindoline | N-Boc-5-nitroindoline | nih.gov |

| N-Acylation | AlCl₃, AcCl | 7-Nitroindoline derivative | N-Acetyl-7-nitroindoline derivative | jst.go.jp |

| N-Alkylation | Aldehydes, NaBH₃CN | 5-Nitroindoline | N-Alkyl-5-nitroindoline | nih.gov |

| N-Alkylation | Benzyl chloride, CuI | 4,6-Dimethyl-5-nitroindole | N-Benzyl-4,6-dimethyl-5-nitroindole | smolecule.com |

Introduction of Diverse Functional Groups at Ring Positions (C2, C3, C4, C5, C6, C7)

Functionalization of the carbocyclic and pyrroline (B1223166) rings of the indoline system allows for extensive structural diversification. Substituents can be introduced at positions C2, C3, C4, and C7, complementing the existing methyl and nitro groups at C4, C6, and C5.

Beyond simple N-acyl amides, other N-carbonyl functionalities such as carbamates and ureas are significant derivatives. These are often synthesized by first activating the indoline nitrogen. researchgate.netnih.gov A common strategy involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547), to generate a reactive carbamoyl (B1232498) chloride intermediate in situ. researchgate.netnih.gov This intermediate can then be reacted with nucleophiles like alcohols or amines to yield the corresponding N-carbamoyl or N-ureido nitroindoline derivatives. researchgate.netnih.gov

A notable class of N-carbonyl derivatives is the nitroindoline-S-thiocarbamates. A short and efficient one-pot, two-reaction synthesis has been developed for these compounds. acs.orgnih.gov The methodology, demonstrated for 5-bromo-7-nitroindoline, involves:

Reaction of the nitroindoline with triphosgene to form a carbamoyl chloride intermediate in situ. nih.gov

Subsequent reaction with a thiol, which attacks the carbonyl carbon to produce the final S-thiocarbamate derivative in high yields (often exceeding 90%). nih.gov

This approach provides a convenient route to a novel class of photoreactive compounds. acs.org

Interactive Table 2: Synthesis of N-Carbonyl Derivatives of Nitroindolines

| Derivative Class | Key Reagents | Intermediate | Final Nucleophile | Reference(s) |

| Carbamates/Ureas | Phosgene or Triphosgene | Carbamoyl chloride | Alcohol or Amine | researchgate.netnih.gov |

| S-Thiocarbamates | Triphosgene | Carbamoyl chloride | Thiol | acs.orgnih.gov |

Regioselectivity in Derivatization Reactions

Achieving regioselectivity is a critical challenge in the synthesis and functionalization of substituted indolines. The outcome of a reaction is governed by a combination of electronic and steric factors imposed by the existing substituents.

Electronic Effects: The powerful electron-withdrawing nature of the nitro group at the C5-position significantly deactivates the aromatic ring towards further electrophilic substitution. smolecule.com This same effect, however, enhances the acidity of the N-H proton and favors reactions at the indoline nitrogen, such as N-alkylation, over competing substitution on the benzene (B151609) ring. smolecule.com

Steric Hindrance: Existing substituents play a crucial role in directing the position of incoming groups. The synthesis of the 4,6-dimethyl-5-nitroindoline core itself relies on this principle. The presence of a methyl group at C4 provides steric hindrance at adjacent positions, which helps to direct the regioselective nitration to the C5 position. smolecule.com Similarly, when functionalizing the indoline ring, the bulk of existing groups will influence where new substituents can be added. For instance, in the absence of an N-substituent, reactions of indoles with metal-bound carbenoids tend to occur preferentially at the electron-rich C2–C3 double bond. beilstein-journals.org

Derivatization for Analytical Characterization (e.g., Silylation for Chromatography)

Chemical derivatization is a common strategy to improve the analytical properties of a compound for techniques like chromatography. Silylation, the introduction of a silyl (B83357) group such as trimethylsilyl (B98337) (TMS), is a prime example.

While specific literature on the silylation of this compound for chromatography is not prevalent, the principles are well-established. Silylating agents like chlorotrimethylsilane (B32843) are known to react with active hydrogens, such as the one on the indoline nitrogen. beilstein-journals.org This transformation is widely used to:

Increase the volatility and thermal stability of polar compounds containing N-H bonds, making them more amenable to analysis by Gas Chromatography (GC).

Serve as a protecting group strategy during multi-step synthesis. For example, hydrosilylation of an indole (B1671886) nitrogen has been used to prevent unwanted side reactions, such as C2 borylation, thereby directing a subsequent functionalization reaction to a different site on the molecule. acs.org This highlights the dual role of silylation in both synthesis and analysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of 4,6-Dimethyl-5-nitroindoline in solution. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the atomic connectivity and chemical environment can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides precise information regarding the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton, the two sets of methylene (B1212753) protons on the indoline (B122111) ring, and the two methyl groups. The lone aromatic proton at the C-7 position is anticipated to appear as a singlet. The protons on the C-2 and C-3 positions of the indoline ring typically appear as coupled triplets. The methyl groups at C-4 and C-6, being attached to the aromatic ring and without adjacent protons, should each produce a singlet signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.3 - 7.6 | Singlet (s) | N/A |

| H-2 (CH₂) | ~3.6 - 3.8 | Triplet (t) | ~8.4 |

| H-3 (CH₂) | ~3.0 - 3.2 | Triplet (t) | ~8.4 |

| C-6 CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

| C-4 CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will feature signals for the eight carbons of the indoline core and the two carbons of the methyl substituents. Aromatic and quaternary carbons are typically observed in the downfield region (higher ppm), while the sp³ hybridized carbons of the indoline ring and the methyl groups appear in the upfield region (lower ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~151 |

| C-3a | ~146 |

| C-5 | ~142 |

| C-6 | ~132 |

| C-4 | ~126 |

| C-7 | ~118 |

| C-2 | ~48 |

| C-3 | ~31 |

| C-6 CH₃ | ~20 |

| C-4 CH₃ | ~16 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons to higher energy states, and the specific wavelengths of absorption are characteristic of the molecule's conjugated system. For nitroaromatic compounds like this compound, the spectrum is typically characterized by intense π → π* transitions. The position and intensity of the absorption maximum (λmax) are influenced by the solvent and the electronic nature of the substituents. Studies on similar nitroindoline (B8506331) structures show strong absorption in the UV-A range. acs.org

Time-Resolved UV-Vis Spectroscopy

Time-resolved spectroscopy is a powerful tool for studying the short-lived excited states and reaction intermediates that form after a molecule absorbs light. rsc.orgrsc.orgnih.gov By using a "pump" laser pulse to excite the molecule and a "probe" light source to record the UV-Vis spectrum at very short time delays, the evolution of transient species can be monitored on timescales from femtoseconds to milliseconds. This technique is critical for mapping the photochemical pathways of this compound, including the rates of excited-state decay and intersystem crossing to the triplet state.

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis (LFP) is a specific type of time-resolved spectroscopy used to generate a high concentration of transient species and characterize their properties. For nitroindolines, LFP is instrumental in studying the reactive triplet state, which is often the precursor to photochemical reactions. Upon laser excitation, a transient absorption spectrum can be recorded, which corresponds to the triplet state or other intermediates. For example, studies on related 1-acyl-7-nitroindolines have used LFP to detect transient intermediates with absorption maxima around 450 nm, which decay on the nanosecond to microsecond timescale as they react to form final products. This method allows for the direct measurement of the kinetics of these transient species, providing crucial information on the mechanism of photoreactions.

Fluorescence Spectroscopy and Decay Studies

Fluorescence spectroscopy is a powerful tool for investigating the electronic structure and dynamics of molecules. For indole (B1671886) derivatives, fluorescence typically arises from the π-π* electronic transition of the indole ring system. The neutral, non-ionized forms of indoles are generally the most fluorescent species, often exhibiting fluorescence maxima around 350 nm. nih.gov

However, the spectroscopic properties of this compound are significantly influenced by the presence of the nitro (-NO₂) group. Nitroaromatic compounds are well-known for exhibiting weak fluorescence or a complete quenching of fluorescence. This phenomenon occurs because the nitro group, being a strong electron-withdrawing group, introduces efficient non-radiative decay pathways for the excited state. These pathways, such as intersystem crossing and internal conversion, compete effectively with fluorescence emission, drastically reducing the fluorescence quantum yield.

Therefore, it is anticipated that this compound would display very weak or negligible fluorescence. Excitation of the molecule would likely be followed by rapid non-radiative decay back to the ground state, making fluorescence decay studies challenging. Any residual emission would likely be significantly red-shifted compared to non-nitrated dimethylindolines due to the extended conjugation and the charge-transfer character of the excited state.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₁₂N₂O₂), High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary for unambiguous molecular formula confirmation.

Expected HRMS Data:

Molecular Formula: C₁₀H₁₂N₂O₂

Calculated Monoisotopic Mass: 192.0899 u

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode [M+H]⁺.

Expected [M+H]⁺: 193.0972 m/z

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule undergoes collision-induced dissociation, leading to characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of radical species such as •OH, •NO, and •NO₂. nih.govresearchgate.netbohrium.com The fragmentation pathways for this compound are expected to follow these general principles.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 193.0972 | 176.0966 | •OH | Loss of a hydroxyl radical from the nitro group (a common rearrangement) |

| 193.0972 | 163.0917 | •NO | Loss of nitric oxide radical |

| 193.0972 | 147.0972 | •NO₂ | Loss of nitro radical, a characteristic fragmentation for nitroaromatics |

| 193.0972 | 132.0734 | •NO₂ + •CH₃ | Subsequent loss of a methyl radical from the dimethylindoline core |

These fragmentation patterns provide a structural fingerprint, confirming the presence of the nitro group and the dimethylindoline core. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its key structural features: the indoline ring, the methyl groups, and the nitro group. The nitro group, in particular, gives rise to two strong and easily identifiable stretching bands. spectroscopyonline.comorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indoline) | 3410 - 3350 | Medium | Typical for secondary amines in a heterocyclic ring. researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Associated with the C-H bonds on the benzene (B151609) ring portion. vscht.cz |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium | Asymmetric and symmetric stretches of the methyl (CH₃) groups. |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong | A highly characteristic and intense band for aromatic nitro compounds. orgchemboulder.comresearchgate.net |

| N-O Symmetric Stretch | 1360 - 1290 | Strong | The second characteristic strong band for aromatic nitro compounds. orgchemboulder.comresearchgate.net |

| C=C Stretch (Aromatic) | 1615 - 1580 | Medium | Stretching vibrations within the aromatic ring. researchgate.net |

The presence of the two intense N-O stretching bands is the most definitive diagnostic feature for the nitro group in the IR spectrum. spectroscopyonline.com

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, the methodology would involve growing a suitable single crystal and analyzing its diffraction pattern. mdpi.com The resulting structural solution would reveal:

Molecular Conformation: The planarity of the bicyclic indoline system and the orientation of the methyl and nitro substituents.

Intermolecular Interactions: In the solid state, molecules would likely be linked by intermolecular hydrogen bonds involving the N-H group of the indoline ring and an oxygen atom of the nitro group from a neighboring molecule. These interactions dictate the crystal packing.

Bond Parameters: Precise measurements of C-N, C-C, and N-O bond lengths, which can be compared with theoretical values and data from similar substituted indole structures. mdpi.comresearchgate.net

The analysis would confirm the substitution pattern on the aromatic ring and provide insight into how the electronic effects of the nitro and methyl groups influence the molecular geometry.

Electrochemical Characterization Methods

Electrochemical methods are used to study the redox properties of molecules, providing information on their ability to accept or donate electrons. nanoscience.com

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is the most common technique for investigating the electrochemical behavior of a compound. For this compound, the primary electroactive moiety is the nitro group. The electrochemical reduction of aromatic nitro compounds is a well-studied process. acs.orgacs.org

In a typical CV experiment in an aprotic solvent, this compound would be expected to exhibit a distinct, irreversible reduction peak on the cathodic scan. This peak corresponds to the multi-electron, multi-proton reduction of the nitro group to a hydroxylamine (B1172632) or an amine derivative. nih.govnih.gov The process is generally irreversible because the initial reduction product undergoes rapid subsequent chemical reactions. nih.gov

The potential at which this reduction occurs provides a measure of the electron-accepting ability of the molecule. The presence of electron-donating methyl groups on the indoline ring would likely make the reduction slightly more difficult (occur at a more negative potential) compared to an unsubstituted nitroindoline.

Opto-Electrochemistry of Indole Derivatives

Opto-electrochemistry combines electrochemical control with spectroscopic measurement, allowing for the characterization of species generated at an electrode. This technique would be particularly insightful for this compound.

By holding the electrode at a potential sufficient to reduce the nitro group, one could simultaneously measure the change in the UV-Visible absorption spectrum. The initial compound, a nitroaromatic, is typically yellow or pale yellow. Upon electrochemical reduction of the -NO₂ group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, a significant change in the electronic structure of the molecule occurs. This transformation would lead to a dramatic shift in the absorption spectrum, likely causing a loss of the yellow color. This spectroelectrochemical correlation provides direct evidence of the identity of the species being generated at different potentials and allows for the study of the electronic properties of the redox states of the molecule. rsc.orgresearchgate.net

Chromatographic Purification and Analysis (e.g., TLC, Column Chromatography)

The purification and analysis of synthesized chemical compounds are critical steps to ensure the isolation of a product with high purity, which is essential for its subsequent characterization and use in further research. Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and column chromatography, are fundamental methods employed for this purpose in organic synthesis. However, a review of the available scientific literature does not provide specific details on the chromatographic purification and analysis of this compound.

While general principles of chromatography are broadly applicable, specific parameters such as the choice of solvent systems, stationary phases, and the resulting separation values (like Rf in TLC) are highly dependent on the unique chemical and physical properties of the compound . For structurally related compounds, such as various nitroindole derivatives, silica (B1680970) gel is commonly used as the stationary phase for both TLC and column chromatography. Eluent systems often consist of a mixture of a non-polar solvent (like dichloromethane (B109758) or hexane) and a more polar solvent (such as methanol (B129727) or ethyl acetate) to achieve optimal separation.

For instance, in the purification of other nitro-containing indole structures, researchers have reported the use of solvent systems like dichloromethane/methanol or ethyl acetate/n-hexane mixtures to effectively separate the desired product from reaction byproducts and starting materials. The progress of such separations is typically monitored by TLC, where the separated components are visualized, often under UV light.

Despite these general methodologies for similar compound classes, the absence of specific published research on the chromatographic behavior of this compound means that detailed, empirically determined data for its purification and analysis are not available. The development of a specific protocol would necessitate experimental work to identify the most effective stationary and mobile phases for its purification.

Computational and Theoretical Chemistry Studies of 4,6 Dimethyl 5 Nitroindoline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the prediction and analysis of various chemical phenomena. For 4,6-dimethyl-5-nitroindoline, these calculations are instrumental in elucidating its fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic compounds like this compound.

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. google.comrsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. d-nb.infomdpi-res.comnih.gov These optimized geometries are crucial for understanding the molecule's shape and steric properties. The presence of the nitro group at the 5-position and the dimethyl groups at the 4- and 6-positions significantly influences the electronic distribution and geometry of the indoline (B122111) ring. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl groups create a unique electronic environment that dictates the molecule's reactivity. smolecule.com

Table 1: Representative DFT Functionals and Basis Sets for Indole (B1671886) Derivatives

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Electronic Structure |

| B3LYP | 6-311++G** | More accurate energies and properties |

| PBE0 | def2-TZVP | Good for transition metal complexes, often provides accurate geometries |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for calculating molecular properties. ajchem-a.com While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to obtain precise information about the electronic and structural properties of this compound. These methods are particularly useful for validating results from DFT calculations and for studying systems where electron correlation is critical. For instance, ab initio calculations can provide benchmark values for bond lengths and angles, dipole moments, and other electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.netsmolecule.com A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich dimethyl-substituted aromatic ring, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (dimethyl-indoline ring) to the acceptor part (nitro group) upon electronic excitation. researchgate.net This ICT character is a common feature in molecules with both electron-donating and electron-withdrawing substituents. rsc.org Computational analysis can quantify the energies of these orbitals and visualize their spatial distribution, providing insights into the regions of the molecule that are most likely to participate in electron donation and acceptance. researchgate.netresearchgate.net

Table 2: Conceptual HOMO-LUMO Characteristics of Substituted Indolines

| Moiety | Orbital Contribution | Influence on Reactivity |

|---|---|---|

| Dimethyl Groups | Increases HOMO energy | Enhances electron-donating character |

| Nitro Group | Lowers LUMO energy | Enhances electron-accepting character |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification and analysis.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational methods. academie-sciences.frbas.bg The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net By comparing the calculated shifts with experimental spectra, the assignment of signals to specific protons and carbons in the molecule can be confirmed. liverpool.ac.uk

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. physchemres.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. physchemres.org These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculations can also provide information about the nature of these transitions, such as whether they are localized excitations or involve significant intramolecular charge transfer. scispace.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Activation Energy Barriers

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the high-energy structures that connect reactants to products. Computational methods can be used to locate and characterize these transition states on the potential energy surface. unibo.it

For reactions involving this compound, such as electrophilic or nucleophilic substitutions, computational modeling can determine the structure of the transition state and calculate the activation energy barrier. unibo.it The activation energy is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. nih.gov By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For instance, in a domino reaction involving a nitroalkene, the inclusion of a Lewis acid catalyst was found to decrease the activation energy of the initial cycloaddition step. acs.org While specific studies on this compound are not detailed in the provided results, the principles of transition state theory and activation energy calculations are generally applicable to understanding its reactivity. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dimethylbarbituric acid |

| 4-(N,N-dimethylamino-2-methyl)benzaldehyde |

| 4-(N,N-dimethylamino)benzaldehyde |

| 4-(N,N-dimethylamino-2,6-dimethyl)benzaldehyde |

| 4-(1-pyrrolidino)benzaldehyde |

| 5-bromo-2,3-dimethylindole |

| 2,3-dimethyl-5-nitroindole |

| 5-amino-2,3-dimethylindole |

| 5-nitroindoline (B147364) |

| 4-fluorobenzoyl chloride |

| 4-fluorophenylacetyl chloride |

| di-tert-butyl dicarbonate (B1257347) |

| 2,2-dimethylpropan-1-amine |

| 4-fluorobenzaldehyde |

| 5-nitroindole (B16589) |

| 4-fluorobenzyl bromide |

| 9-(4-fluorobenzyl)-9H-carbazole |

| 2,6-dimethyl-γ-pyrone |

| Chelidonic acid |

| 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole |

| 3,3-Dimethyl-6-nitroindoline |

| N-methylimidazole |

| 6-aminocoumarin |

| N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine |

| 5,6-dimethyl-1H-benzo[d]imidazole |

| N,N-diethyl-N'-methylethylenediamine |

| ethyl acetate |

| styrene |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone |

| 5H-pyrrolo[3,2-f] google.comsmolecule.comphenanthroline-6,7-dione |

| 4-nitroindole |

| 7-nitroindoline |

| 3-nitroindole |

| 5-nitroindole |

| 6-nitroindole |

| 5-bromo-7-nitroindoline-S-ethylthiocarbamate |

| 5-bromo-7-nitrosoindoline |

| Coumarin 153 |

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. An IRC calculation maps the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This method is crucial for verifying that an optimized transition state structure indeed connects the intended reactants and products and for revealing the detailed mechanistic steps of a reaction.

For a molecule like this compound, IRC calculations would be invaluable in studying various reactions, most notably electrophilic aromatic substitution, such as its formation via nitration of 4,6-dimethylindoline (B1365786). The calculation would start from the transition state of the nitration reaction and trace the path downhill to the this compound product on one side and the starting materials on the other.

Illustrative Data for a Hypothetical Nitration Reaction Pathway:

Below is a representative data table illustrating the kind of information an IRC calculation for the nitration of an aromatic compound might yield.

| Reaction Coordinate (s) | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| -2.0 | 2.0 | C5-N: 2.80, C5-H: 1.09 |

| -1.0 | 8.5 | C5-N: 2.20, C5-H: 1.15 |

| 0.0 | 15.0 (Transition State) | C5-N: 1.80, C5-H: 1.40 |

| 1.0 | 5.5 | C5-N: 1.50, C5-H: 1.90 |

| 2.0 | -5.0 (Product) | C5-N: 1.47, C5-H: >2.50 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Identification of Conical Intersections in Photochemical Processes

Conical intersections are points of degeneracy between two or more electronic potential energy surfaces in a molecule. These regions act as funnels for ultrafast, non-radiative decay from an excited electronic state to a lower-lying state, often the ground state. The presence and topology of conical intersections are critical in determining the outcomes of photochemical reactions, including their efficiency and product distribution.

Nitroaromatic compounds are known to have complex photochemistry, and it is plausible that this compound would exhibit interesting photochemical behavior. Computational methods can be used to locate and characterize conical intersections. This would involve mapping the potential energy surfaces of the excited states of the molecule to identify points of degeneracy. Understanding the geometry of the molecule at these intersections can provide insights into the likely photochemical decay pathways, such as isomerization or fragmentation.

Representative Data for a Hypothetical Conical Intersection:

The following table provides an example of the kind of data that would be sought when studying conical intersections.

| Parameter | S₀ State (Ground State) | S₁ State (First Excited State) | Conical Intersection |

| Energy (eV) | 0.0 | 3.5 | 2.8 |

| C5-N Bond Length (Å) | 1.47 | 1.55 | 1.65 |

| NO₂ Torsion Angle (°) | 10 | 30 | 90 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations would be particularly useful for understanding how the molecule behaves in different solvents. The simulations could reveal the preferred conformations of the indoline ring and the nitro group, as well as the arrangement of solvent molecules around the solute. This information is crucial for understanding the molecule's solubility, reactivity, and spectroscopic properties in solution.

Investigation of Solvation Effects and Solvent Polarity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry offers several approaches to model these solvation effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, used in conjunction with MD simulations, involve including a large number of individual solvent molecules in the calculation.

For this compound, these models could be used to predict how its electronic structure and, consequently, its UV-Vis absorption spectrum, would change in solvents of varying polarity. For instance, the charge-transfer character of electronic transitions in nitroaromatic compounds is often sensitive to the solvent environment.

Illustrative Data for Solvatochromic Shift:

This table illustrates the expected trend of the main absorption peak of a nitroaromatic compound in different solvents.

| Solvent | Dielectric Constant | λ_max (nm) (Hypothetical) |

| Hexane | 1.9 | 320 |

| Dichloromethane (B109758) | 9.1 | 335 |

| Ethanol | 24.6 | 345 |

| Water | 80.1 | 355 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Isotope Effects)

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and calculated. A significant KIE is typically observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

For the formation of this compound via electrophilic nitration, a deuterium KIE experiment could be designed. If the hydrogen atom at the C5 position of 4,6-dimethylindoline is replaced with deuterium, the rate of nitration could be affected. Computational studies can predict the magnitude of the KIE. In many electrophilic aromatic substitution reactions, the C-H bond cleavage is not the rate-determining step, leading to a small or negligible KIE. However, if a significant KIE were to be observed or predicted, it would suggest that the removal of the proton is part of the rate-limiting step.

Representative Data for a Hypothetical Kinetic Isotope Effect Study:

The following table shows hypothetical rate constants and the resulting KIE for a nitration reaction.

| Substrate | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |

| 4,6-dimethylindoline | 1.0 x 10⁻³ | 1.1 |

| 4,6-dimethyl-5-deuteroindoline | 9.1 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound or its deuterated analogue.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for Complex Molecular Architectures

The 4,6-dimethyl-5-nitroindoline core serves as a versatile building block for the construction of more elaborate molecular structures, particularly those of interest in medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, providing a handle for a wide array of chemical transformations and the introduction of diverse functional groups. smolecule.com

For instance, derivatives such as 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole have been synthesized and investigated for their potential as lead compounds in drug discovery. smolecule.com The synthesis of such molecules typically involves multi-step pathways where the nitroindoline (B8506331) scaffold is modified through reactions like N-alkylation. smolecule.com The presence of the nitro group at the C5 position deactivates the indole (B1671886) ring, which can favor specific reactions like N-alkylation over competing electrophilic aromatic substitution. smolecule.com Furthermore, the synthesis of various substituted 5-nitroindole (B16589) derivatives has been explored to create scaffolds for targeting biological molecules like G-quadruplex DNA, highlighting the role of the nitroindole core in developing potential anticancer agents. d-nb.inforesearchgate.net While not always starting from the pre-formed this compound, these syntheses underscore the strategic importance of the substituted nitroindole framework in generating molecular complexity.

Development of Photocleavable Linkers and Reagents

A significant area of application for nitroindoline derivatives, including the this compound scaffold, is in the design of photolabile systems. nih.govutep.edu These "caged" compounds can temporarily mask the function of a molecule, which can then be restored with spatial and temporal control through irradiation with light, typically in the near-UV spectrum. nih.govnih.gov This process of light-induced release is often referred to as "uncaging." nih.govresearchgate.net

The photochemical activity of these compounds is centered on the nitro group. Upon absorption of light, N-acyl-7-nitroindoline derivatives, a closely related and extensively studied class of compounds, undergo a series of transformations that activate an attached acyl group for release or for reaction with a nucleophile. nih.govwiley-vch.de

Photochemical Acylating Agents in Synthetic Protocols

N-acyl-nitroindolines have been effectively employed as photochemical acylating agents under neutral conditions. nih.govutep.edu Upon irradiation, these compounds form a highly reactive nitronic anhydride (B1165640) intermediate. researchgate.netresearchtrends.netscispace.com This intermediate is a potent acylating species capable of reacting with various nucleophiles.

In aprotic solvents, this reactivity can be harnessed to form amide or ester bonds by reacting with amines or alcohols, respectively. nih.govscispace.com This method provides a mild alternative to traditional acylation techniques that often require harsh reagents. nih.gov The efficiency and reaction pathway can be influenced by the substitution pattern on the indoline (B122111) ring. rsc.orgnih.gov While excessive electron-donating groups can sometimes lead to non-productive photochemical pathways, a balanced substitution as seen in this compound is anticipated to modulate the photoreactive properties. rsc.orgnih.gov Studies on N-acyl-5,7-dinitroindolines have shown their utility in the photochemical acylation of alcohols under mild conditions. nih.gov

Table 1: Photochemical Acylation with N-Acyl-Nitroindoline Derivatives

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Amines | Amides | UV light, aprotic solvent | nih.govutep.edu |

| Alcohols | Esters | UV light, aprotic solvent | nih.gov |

| Thiols | Thioesters | UV light, aprotic solvent | utep.edu |

| Water | Carboxylic Acids | UV light, aqueous solution | nih.govresearchgate.net |

Design of Photoreleasable Crosslinkers for Polymeric Materials

The photocleavable nature of the nitroindoline core has been exploited in the design of crosslinkers for polymeric materials, particularly hydrogels. utep.edubiomaterials.org These materials, often used as scaffolds in tissue engineering and for photolithography, can be degraded or modified upon light exposure. biomaterials.org

Researchers have synthesized homobifunctional crosslinkers incorporating N-acyl-7-nitroindoline moieties. utep.edu These crosslinkers are equipped with reactive groups, such as N-hydroxysuccinimide esters, that can react with amine-containing polymers like gelatin to form a crosslinked network. utep.edubiomaterials.org Subsequent irradiation with UV light cleaves the nitroindoline-based linker, leading to the degradation of the hydrogel. utep.edu This allows for the controlled release of cells encapsulated within the hydrogel or the fabrication of 3D microstructures within the material. biomaterials.orgnih.govnih.gov The length and chemical nature of the crosslinker can be varied to tune the mechanical and structural properties of the resulting material. biomaterials.org

Table 2: Properties of Nitroindoline-Based Photodegradable Hydrogels

| Polymer | Crosslinker Type | Stimulus | Application | Reference |

|---|---|---|---|---|

| Amine-containing polymers (e.g., Gelatin) | N-acyl-7-nitroindoline | UV light (~350 nm) | Photolithography, Tunable cell culture platforms | biomaterials.org |

| Peptide-based polymers | N-peptidyl-7-nitroindoline | Two-photon excitation (~710 nm) | 3D microstructure fabrication, Tissue engineering | nih.govnih.gov |

Chemical Uncaging Strategies and Their Underlying Mechanisms

The strategy of "caging" involves the temporary inactivation of a biologically active molecule by attaching a photolabile protecting group. nih.govresearchgate.net Nitroindoline derivatives are effective caging groups, particularly for carboxylic acids, such as the neurotransmitter L-glutamate. nih.govresearchgate.net

The mechanism of photorelease from 1-acyl-7-nitroindolines in aqueous solution has been studied in detail and provides a model for understanding the behavior of related compounds. wiley-vch.deresearchgate.net The key steps are:

Photoexcitation : Upon absorption of UV light, the nitroindoline moiety is promoted to an excited state. researchgate.netresearchtrends.net

Acyl Transfer : In the excited state, the acyl group attached to the indoline nitrogen is transferred to an oxygen atom of the adjacent nitro group, forming a highly reactive cyclic intermediate known as a nitronic anhydride. researchgate.netresearchgate.netresearchtrends.net

Cleavage and Release : In aqueous solutions, this intermediate rapidly breaks down. This process results in the release of the carboxylic acid and the formation of a 7-nitrosoindole byproduct. wiley-vch.deresearchgate.net The photorelease of the protected functionality can occur on a sub-microsecond timescale. researchgate.netacs.org

The specific substitution on the aromatic ring can impact the efficiency (quantum yield) of this process. For example, the introduction of a methoxy (B1213986) group at the 4-position of 1-acyl-7-nitroindoline was found to improve photolysis efficiency. rsc.orgnih.gov This highlights the potential for tuning the properties of the this compound system for specific uncaging applications.

Exploration in Optoelectronic Materials Development

Derivatives of nitroindoles are being investigated for their potential use in organic electronics and photonic devices. This interest is driven by their inherent electronic properties, which arise from the combination of the electron-rich indole ring system and a strong electron-withdrawing nitro group. This intramolecular charge-transfer character can lead to interesting optical and electronic behaviors.

While specific studies on this compound in optoelectronic devices are not extensively documented, the broader class of nitroindoles is recognized for its potential. These materials could theoretically be incorporated into polymer matrices to modify the properties of materials used in electronic and coating applications. The electronic structure of related nitroindole derivatives, analyzed by methods like Density Functional Theory, reveals how the electron-withdrawing nature of the nitro group significantly influences the molecule's electronic environment and reactivity, which are key factors in the design of materials for optoelectronics. smolecule.com Further research may elucidate the specific potential of the this compound scaffold in this technologically significant field.

Future Research Directions and Unexplored Avenues

Development of Highly Regioselective and Stereoselective Synthetic Methods

The precise control over the arrangement of atoms in a molecule is paramount for tuning its properties. For 4,6-dimethyl-5-nitroindoline, the development of advanced synthetic methods that can selectively introduce functional groups at specific positions and control their three-dimensional orientation is a critical area for future research.

Current approaches to substituted nitroindoles often involve multi-step sequences, including nitration, methylation, and cyclization reactions. smolecule.com However, achieving high regioselectivity in the functionalization of the indoline (B122111) core, particularly in the presence of multiple activating and deactivating groups, presents a significant challenge. Future efforts should focus on:

Directed C-H Functionalization: The direct and selective activation of carbon-hydrogen bonds offers a more atom-economical and efficient route to functionalized indolines. beilstein-journals.org Research into directing groups that can guide catalysts to specific C-H bonds on the this compound scaffold would enable the introduction of a wide range of substituents with high regiocontrol.

Asymmetric Catalysis: The indoline core contains a stereocenter at the C2 and C3 positions. The development of catalytic enantioselective methods, such as conjugate addition nitro-Mannich reactions, would allow for the synthesis of specific stereoisomers of this compound derivatives. nih.govscilit.comrsc.org This is crucial for applications where stereochemistry plays a vital role, such as in medicinal chemistry.

Novel Cyclization Strategies: Exploring new methods for constructing the indoline ring itself, with the desired substitution pattern already in place, could provide more convergent and efficient synthetic routes. This might involve innovative cycloaddition reactions or transition-metal-catalyzed cascade processes. acs.org

Advanced Mechanistic Studies under Extreme Conditions

Understanding how this compound behaves under non-standard conditions can reveal novel reactivity and guide the design of new applications. Future research should venture into studying its reaction mechanisms under extreme temperature, pressure, and photochemical or electrochemical stimuli.

High-Temperature and High-Pressure Chemistry: Investigating the thermal and pressure-induced transformations of this compound could lead to the discovery of new, thermodynamically stable products or rearrangement pathways. Such studies are crucial for understanding its stability and potential applications in materials science.

Photochemistry: The nitroaromatic group is known to be photoreactive. acs.orgunifr.ch Exploring the photochemistry of this compound could uncover light-induced reactions, such as acyl transfer or the generation of reactive intermediates. unifr.chresearchgate.net This could lead to applications in photolabile protecting groups, photo-caged compounds for controlled release of active molecules, or in the development of photosensitive materials. acs.orgcore.ac.ukresearchgate.net

Electrochemistry: The electrochemical properties of nitro-heterocyclic compounds are of significant interest due to their redox activity. nih.gov Studying the electrochemical reduction and oxidation of this compound can provide insights into its electron transfer processes and the stability of its radical ions. nih.govresearchgate.net This knowledge is valuable for developing electro-responsive materials, sensors, or for electrosynthetic applications. researchgate.net

Exploration of New Reactivity Modes and Transformations

The unique electronic nature of this compound, with its electron-donating methyl groups and electron-withdrawing nitro group, suggests a rich and underexplored reactivity profile. Future research should aim to uncover and exploit novel chemical transformations.

Dearomatization Reactions: The indole (B1671886) nucleus is typically considered electron-rich, but the presence of the nitro group can render it susceptible to dearomatization reactions. rsc.org Investigating the reaction of this compound with various nucleophiles and electrophiles under conditions that favor dearomatization could lead to the synthesis of complex, three-dimensional structures with potential biological activity. nih.gov

Umpolung Reactivity: Exploring strategies to reverse the normal reactivity of the indoline core (umpolung) could open up new avenues for functionalization. nih.gov For instance, transforming the typically nucleophilic indole nitrogen into an electrophilic center could enable novel C-N bond formations.

Radical Reactions: The nitro group can influence the radical reactivity of the molecule. Investigating radical-mediated functionalization of the aromatic ring or the methyl groups could provide access to derivatives that are difficult to synthesize via traditional ionic pathways. researchgate.net

Design and Synthesis of Derivatives for Tunable Chemical Functions

The true potential of this compound lies in its ability to serve as a scaffold for the creation of a diverse library of derivatives with tailored properties. Systematic modification of the core structure is key to unlocking its full potential.

A primary focus will be the synthesis and evaluation of derivatives with modified substituents on the aromatic ring and the indoline nitrogen. The strategic introduction of various functional groups can significantly impact the molecule's electronic properties, solubility, and biological activity. For instance, the reduction of the nitro group to an amine opens up a plethora of further derivatization possibilities, including amidation and sulfonylation, which have been shown to be important for biological activity in related indoline structures. researchgate.net

Furthermore, the synthesis of N-acyl or N-sulfonyl derivatives can be explored to modulate the reactivity of the indoline nitrogen and to introduce additional points of interaction for biological targets. nih.gov The development of a diverse set of derivatives will be crucial for establishing structure-activity relationships (SAR) and for identifying lead compounds for various applications.

| Derivative Class | Potential Function | Synthetic Strategy |

| Amino derivatives | Precursors for further functionalization, potential biological activity | Reduction of the nitro group (e.g., using SnCl2 or catalytic hydrogenation) researchgate.net |

| Sulfonamides | Enhanced biological activity | Reaction of the amino derivative with sulfonyl chlorides researchgate.net |

| N-Acyl/N-Sulfonyl derivatives | Modulated reactivity, introduction of new functional groups | Acylation or sulfonylation of the indoline nitrogen |

| Halogenated derivatives | Intermediates for cross-coupling reactions, altered electronic properties | Electrophilic halogenation |

Integration with Emerging Analytical and Computational Techniques

To accelerate the discovery and development of new applications for this compound, it is essential to integrate modern analytical and computational tools into the research workflow.

Advanced Spectroscopy and Spectrometry: The use of sophisticated analytical techniques, such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry, will be crucial for the unambiguous characterization of new derivatives and for studying their complex reaction mechanisms. frontiersin.org

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These computational models can be used to predict reaction outcomes, rationalize observed reactivity, and guide the design of new molecules with desired properties, thereby saving significant experimental time and resources. researchgate.netsolubilityofthings.com

High-Throughput Screening: For the discovery of biologically active derivatives, the integration of high-throughput screening methods will be invaluable. This will allow for the rapid evaluation of large libraries of compounds against various biological targets.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for the development of new materials, catalysts, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-Dimethyl-5-nitroindoline with high purity, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves nitration and alkylation steps. For nitration, controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration. Intermediate characterization relies on LC-MS and ¹H/¹³C NMR to confirm regioselectivity, particularly distinguishing between 5- and 7-nitro isomers. For example, 4-Methyl-5-nitroindoline derivatives exhibit distinct NMR shifts for aromatic protons (δ 7.8–8.2 ppm for nitro-adjacent protons) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy (λmax ~350 nm for nitroaromatics) and FT-IR (asymmetric NO₂ stretching at ~1520 cm⁻¹) confirm functional groups. High-resolution mass spectrometry (HRMS) resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 179.19 for C₉H₁₀N₂O₂). Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times calibrated against known standards .